N-Butylphosphoramidic dichloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

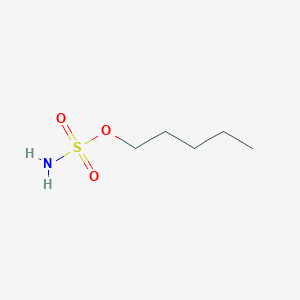

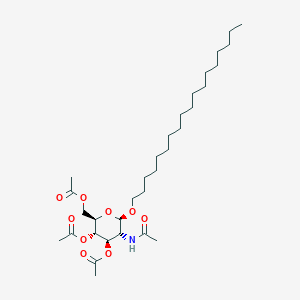

N-Butylphosphoramidic dichloride is a chemical compound that is part of a broader class of phosphoramidic dichlorides. These compounds are characterized by their phosphorus-nitrogen bond and two chlorine atoms attached to the phosphorus atom. They are of interest in various chemical syntheses and have been studied for their reactivity and potential applications in different fields, including the synthesis of peptides, transition metal complexes, and biological activity evaluation .

Synthesis Analysis

The synthesis of N-Butylphosphoramidic dichloride and related compounds typically involves the reaction of appropriate amines with phosphorus oxychloride or other phosphorus halides. For example, N-Phenylphosphoramidothioic dichloride was synthesized from thiophosphoryl chloride and phenylamine, with ammonia used as an acid-binding agent . Similarly, N-1-Adamantylphosphoramidic dichloride was synthesized and evaluated for biological activity . These methods highlight the versatility of phosphoramidic dichlorides in chemical synthesis, providing a pathway to a variety of functionalized phosphorus compounds.

Molecular Structure Analysis

The molecular structure of phosphoramidic dichlorides is characterized by the presence of a phosphorus-nitrogen bond and two chlorine atoms attached to the phosphorus. The structure of N-(dichlorophosphinoyl)phosphorimidic trichloride, a related compound, was determined using X-ray crystallography, revealing pronounced multiple-bond character between phosphorus and nitrogen . This structural information is crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

Phosphoramidic dichlorides participate in a variety of chemical reactions. They are used as intermediates in the synthesis of peptides , the preparation of transition metal complexes , and the formation of polyamides . Additionally, they can be involved in the reductive deoxygenation of alcohols . These reactions demonstrate the compounds' utility as reagents in organic synthesis and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphoramidic dichlorides are influenced by their molecular structure. Vibrational studies, including infrared and Raman spectroscopy, have been conducted to understand these properties better. For instance, vibrational studies of N-trifluoroacetyl-phosphoramidic acid dichloride and N-trichloroacetyl-phosphoramidic acid dichloride provided insights into their dimeric forms and symmetry . These studies are essential for the development of new materials and for the optimization of reaction conditions in synthetic applications.

科学研究应用

Synthesis and Biological Applications

Research has explored the synthesis of new chemical compounds, including phosphoramidate derivatives, and their biological applications. For instance, the study by Gholivand et al. (2021) synthesized N-acetyl phosphoramidate compounds and investigated their biological effects, including antibacterial activity and insecticidal potential. This suggests that derivatives of phosphoramidic compounds, like N-Butylphosphoramidic dichloride, could have applications in developing new antibacterial agents and insecticides (Gholivand et al., 2021).

Catalysis and Synthetic Applications

Another area of application is in catalysis and synthesis. For example, compounds related to N-Butylphosphoramidic dichloride have been used as catalysts in chemical reactions or as intermediates in the synthesis of other compounds. The research by Zhong et al. (2006) on nickel ion-containing ionic liquids demonstrates the use of phosphoramidic derivatives in catalyzing cross-coupling reactions, which are crucial in organic synthesis. This indicates the potential role of N-Butylphosphoramidic dichloride in catalysis and synthetic chemistry (Zhong et al., 2006).

Environmental and Toxicological Studies

Furthermore, the environmental impact and toxicological effects of related compounds have been studied, providing insights into the safety and environmental considerations of using phosphoramidic compounds. For example, the work on organotins and their induction of apoptosis in rat thymocytes by Gennari et al. (2000) shows the importance of understanding the biological effects of such compounds, which could extend to N-Butylphosphoramidic dichloride (Gennari et al., 2000).

Neuroprotective Potential

Additionally, the neuroprotective potential of derivatives from natural compounds, as discussed by Abdoulaye and Guo (2016), highlights the potential therapeutic applications of phosphoramidic compounds in treating neurological disorders. This suggests that N-Butylphosphoramidic dichloride could have potential applications in the development of neuroprotective agents (Abdoulaye & Guo, 2016).

属性

IUPAC Name |

N-dichlorophosphorylbutan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10Cl2NOP/c1-2-3-4-7-9(5,6)8/h2-4H2,1H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYLTLFJIZSMKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNP(=O)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2NOP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50604476 |

Source

|

| Record name | N-Butylphosphoramidic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Butylphosphoramidic dichloride | |

CAS RN |

90206-85-2 |

Source

|

| Record name | N-Butylphosphoramidic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B138975.png)

![5-methyl-5H-pyrido[3,4-f]pyrrolo[1,2-b][1,2,5]triazepine](/img/structure/B138989.png)

![N-[(2Z)-3-Oxo-2-butanylidene]acetamide](/img/structure/B138990.png)

![5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B138993.png)